
5-Chloro-4-(2-methylpropoxy)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-(2-methylpropoxy)pyridin-3-amine is a chemical compound with the molecular formula C9H13ClN2O It is a pyridine derivative, characterized by the presence of a chlorine atom at the 5th position, a 2-methylpropoxy group at the 4th position, and an amine group at the 3rd position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(2-methylpropoxy)pyridin-3-amine typically involves the reaction of 5-chloro-3-nitropyridine with 2-methylpropyl alcohol under basic conditions, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a base such as potassium carbonate and a reducing agent like palladium on carbon (Pd/C) with hydrogen gas.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-4-(2-methylpropoxy)pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized to a nitro group or reduced to other amine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like Pd/C with hydrogen gas.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Various substituted pyridine derivatives.
Oxidation and Reduction: Nitro derivatives or other amine derivatives.
Coupling Reactions: Biaryl compounds or other complex organic molecules.
Aplicaciones Científicas De Investigación
5-Chloro-4-(2-methylpropoxy)pyridin-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The exact mechanism of action of 5-Chloro-4-(2-methylpropoxy)pyridin-3-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-2-(3-methoxyphenoxy)pyridin-3-amine
- 5-Chloro-3-iodo-pyridin-2-ylamine
- 5-Chloro-pyridine-3-carbaldehyde
Comparison
Compared to similar compounds, 5-Chloro-4-(2-methylpropoxy)pyridin-3-amine is unique due to the presence of the 2-methylpropoxy group, which may confer different chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific research applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C9H13ClN2O |
|---|---|
Peso molecular |
200.66 g/mol |
Nombre IUPAC |
5-chloro-4-(2-methylpropoxy)pyridin-3-amine |
InChI |
InChI=1S/C9H13ClN2O/c1-6(2)5-13-9-7(10)3-12-4-8(9)11/h3-4,6H,5,11H2,1-2H3 |
Clave InChI |
KHRVSBNFLHNIAS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=C(C=NC=C1N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d][1,2,3]triazine-5-carboxamide](/img/structure/B13072883.png)
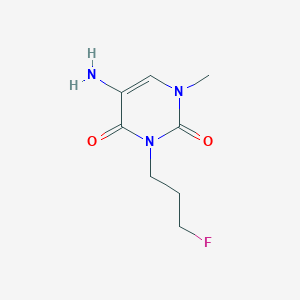

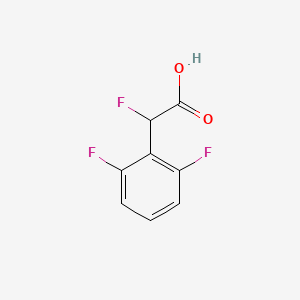
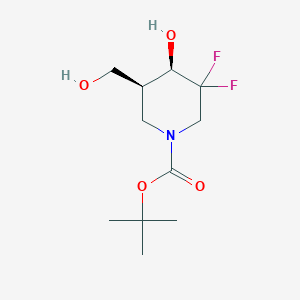
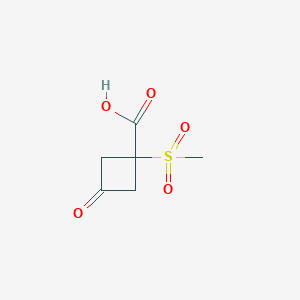
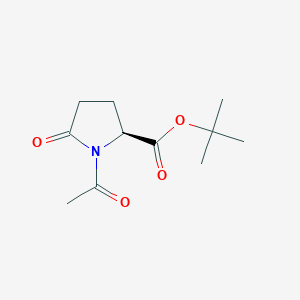
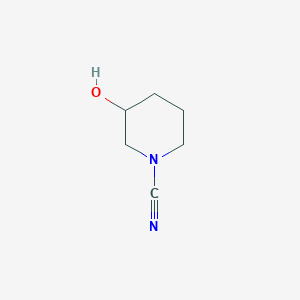

![6-ethyl-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13072939.png)
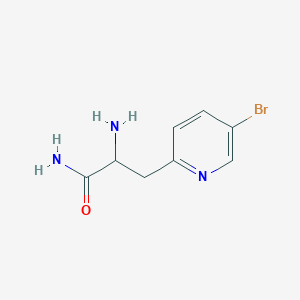

amine](/img/structure/B13072959.png)
